molecular formula C34H36N4O6S B6140685 5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE

5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B6140685
M. Wt: 628.7 g/mol
InChI Key: WHHAQKBDZZKSLU-UHFFFAOYSA-N
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Description

The compound 5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic molecule that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, which is known for its presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium hydroxide for deprotection steps, and various organic solvents like toluene and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of nitro groups would yield amines .

Scientific Research Applications

5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-3,4-DIHYDROPHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[4-(1,3-benzodioxol-5-ylamino)-3,4-dihydrophthalazin-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O6S/c1-4-41-28-14-11-23(18-30(28)42-5-2)16-17-35-45(39,40)32-19-24(12-10-22(32)3)33-26-8-6-7-9-27(26)34(38-37-33)36-25-13-15-29-31(20-25)44-21-43-29/h6-15,18-20,34-36,38H,4-5,16-17,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHAQKBDZZKSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(C4=CC=CC=C43)NC5=CC6=C(C=C5)OCO6)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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